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Introduction
LEO 39652 is a novel phosphodiesterase 4 (PDE4) inhibitor developed by LEO Pharma,

designed as a "dual-soft" drug for the topical treatment of atopic dermatitis.[1][2][3] The "dual-

soft" concept is a medicinal chemistry strategy aimed at minimizing systemic side effects by

designing a molecule that is potent at the target site (the skin) but is rapidly metabolized to

inactive forms upon entering systemic circulation.[1][3] This is achieved by incorporating ester

functionalities that are susceptible to hydrolysis by esterases present in human blood and liver.

This guide provides a comprehensive overview of the preclinical data available for LEO 39652.

Mechanism of Action
LEO 39652 exerts its pharmacological effect by inhibiting PDE4, an enzyme responsible for the

degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, LEO 39652
leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate protein kinase A

(PKA), which in turn phosphorylates and deactivates downstream inflammatory mediators,

including Tumor Necrosis Factor-alpha (TNF-α). The main metabolites of LEO 39652, formed

through the hydrolysis of its lactone ring and/or isopropyl ester moiety, are pharmacologically

inactive.
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Caption: Mechanism of action of LEO 39652 as a PDE4 inhibitor.
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Quantitative Data
In Vitro Potency

Target IC50 (nM) Assay

PDE4A 1.2 Enzymatic Assay

PDE4B 1.2 Enzymatic Assay

PDE4C 3.0 Enzymatic Assay

PDE4D 3.8 Enzymatic Assay

TNF-α release 6.0
LPS-stimulated Human Whole

Blood Assay

Data sourced from MedchemExpress product information.

In Vivo Pharmacokinetics (Intravenous Administration)
Species Dose (mg/kg)

Total Clearance
(mL/min/kg)

Total AUC (%)

Rat 0.075 930 4

Minipig 0.5 200 6

Monkey 2.0 300 6

Data sourced from MedchemExpress product information.

Experimental Protocols
PDE4 Enzymatic Assay (General Protocol)
A generic protocol for a PDE4 enzymatic assay is described below, as the specific protocol for

LEO 39652 has not been detailed in the available literature.

Reagents and Materials:

Recombinant human PDE4 isoforms (A, B, C, D)
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[3H]-cAMP (radiolabeled substrate)

Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)

LEO 39652 (or other test inhibitors) dissolved in DMSO

Scintillation cocktail

96-well microplates

Scintillation counter

Procedure:

1. Prepare serial dilutions of LEO 39652 in assay buffer.

2. In a 96-well plate, add the PDE4 enzyme, [3H]-cAMP, and the test inhibitor at various

concentrations.

3. Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

4. Terminate the reaction by adding a stop solution (e.g., boiling water).

5. The product, [3H]-AMP, is separated from the unreacted [3H]-cAMP using an appropriate

method (e.g., ion-exchange chromatography).

6. Add a scintillation cocktail to the wells.

7. Measure the radioactivity using a scintillation counter.

8. Calculate the percent inhibition for each concentration of LEO 39652 and determine the

IC50 value by fitting the data to a dose-response curve.

TNF-α Release Assay in Human Whole Blood (General
Protocol)
The following is a representative protocol for measuring TNF-α release in lipopolysaccharide

(LPS)-stimulated human whole blood.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b10824691?utm_src=pdf-body
https://www.benchchem.com/product/b10824691?utm_src=pdf-body
https://www.benchchem.com/product/b10824691?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents and Materials:

Freshly drawn human whole blood from healthy donors (anticoagulant: heparin)

Lipopolysaccharide (LPS) from E. coli

LEO 39652 dissolved in DMSO

RPMI 1640 cell culture medium

Human TNF-α ELISA kit

96-well cell culture plates

CO2 incubator (37°C, 5% CO2)

Centrifuge

Plate reader

Procedure:

1. Dilute the whole blood with RPMI 1640 medium.

2. Add serial dilutions of LEO 39652 to the wells of a 96-well plate.

3. Add the diluted whole blood to the wells.

4. Stimulate the cells with a final concentration of LPS (e.g., 100 ng/mL).

5. Incubate the plate for a specified period (e.g., 18-24 hours) in a CO2 incubator.

6. Centrifuge the plate to pellet the blood cells.

7. Collect the supernatant (plasma).

8. Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit

according to the manufacturer's instructions.
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9. Calculate the percent inhibition of TNF-α release for each concentration of LEO 39652
and determine the IC50 value.

In Vitro Metabolic Stability in Liver Microsomes (General
Protocol)
This protocol outlines a typical procedure for assessing the metabolic stability of a compound in

liver microsomes.

Reagents and Materials:

Pooled human liver microsomes

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate

dehydrogenase)

Phosphate buffer (pH 7.4)

LEO 39652 dissolved in a suitable solvent (e.g., acetonitrile or DMSO)

Acetonitrile (for reaction termination)

Internal standard for LC-MS/MS analysis

LC-MS/MS system

Procedure:

1. Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

2. In a microcentrifuge tube, combine the liver microsomes and LEO 39652 in phosphate

buffer.

3. Initiate the metabolic reaction by adding the NADPH regenerating system.

4. Incubate the reaction mixture at 37°C.
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5. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction

mixture and add it to cold acetonitrile containing an internal standard to stop the reaction.

6. Centrifuge the samples to precipitate the proteins.

7. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of LEO
39652.

8. Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of LEO 39652.

Experimental Workflow Diagram
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Caption: Preclinical experimental workflow for LEO 39652.

Conclusion
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The preclinical data for LEO 39652 demonstrate its high potency as an inhibitor of PDE4

isoforms and its effectiveness in reducing TNF-α release. The "dual-soft" nature of the

molecule is supported by in vivo pharmacokinetic studies showing high clearance rates in

multiple species, suggesting rapid systemic elimination and potentially a favorable safety profile

for a topically applied drug. However, it is important to note that despite the promising

preclinical profile, the clinical development of LEO 39652 for atopic dermatitis was halted due

to a lack of efficacy, which was attributed to insufficient drug availability at the target site in the

skin. This highlights the critical importance of bridging the gap between preclinical findings and

clinical outcomes in topical drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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